2-Nitroazobenzene chemical structure and properties
2-Nitroazobenzene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2-Nitroazobenzene, a key molecule in the development of photoresponsive materials and a versatile synthetic intermediate.
Core Chemical Identity and Structure
2-Nitroazobenzene, with the IUPAC name (E)-(2-nitrophenyl)(phenyl)diazene, is an aromatic azo compound. Its structure features a diazene bridge (-N=N-) connecting a phenyl group and a 2-nitrophenyl group. The presence of the ortho-nitro group significantly influences its electronic properties, photochemical behavior, and reactivity.
Table 1: Chemical Identifiers for 2-Nitroazobenzene
| Identifier | Value | Citation |
| IUPAC Name | (2-nitrophenyl)-phenyldiazene | [1] |
| Synonyms | o-nitroazobenzene, (2-nitrophenyl)phenyldiazene | [1] |
| CAS Number | 37790-23-1 | [1][2] |
| Molecular Formula | C₁₂H₉N₃O₂ | [1] |
| Molecular Weight | 227.22 g/mol | [1] |
| InChI Key | DSZOTMKIKJOOPG-UHFFFAOYSA-N | [2] |
Physicochemical and Spectroscopic Properties
Quantitative physical data such as melting point, boiling point, and solubility for 2-Nitroazobenzene are not consistently reported in publicly available databases.[1] However, its spectroscopic properties can be predicted based on its constituent functional groups.
Table 2: Summary of Physicochemical and Spectroscopic Properties
| Property | Description / Expected Values | Citation |
| Physical State | Expected to be a crystalline solid. | |
| Solubility | Expected to be soluble in common organic solvents and insoluble in water. | |
| UV-Vis Spectroscopy | Used to monitor the reversible trans ⇌ cis photoisomerization by observing changes in absorption bands.[2] Azo compounds typically exhibit strong π-π* transitions and weaker n-π* transitions.[3] | |
| IR Spectroscopy | Expected to show strong characteristic peaks for the nitro group (asymmetric stretch: 1550-1475 cm⁻¹, symmetric stretch: 1360-1290 cm⁻¹) and bands for aromatic C-H and C=C bonds.[2][4] | |
| ¹H & ¹³C NMR | Spectra would show signals in the aromatic region (approx. 7.0-8.5 ppm for ¹H). The protons and carbons on the nitrophenyl ring are expected to be further downfield due to the electron-withdrawing effect of the NO₂ group.[5] |
Synthesis and Experimental Protocols
The most common and established method for synthesizing 2-Nitroazobenzene is through a diazotization-azo coupling reaction.[2] This involves the conversion of 2-nitroaniline into a diazonium salt, which then acts as an electrophile in a substitution reaction with an electron-rich aromatic partner like benzene.
This protocol is a representative procedure based on established methods for diazotization and azo coupling reactions.
Materials:
-
2-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Benzene
-
Sodium Hydroxide (NaOH)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Diazotization of 2-Nitroaniline:
-
In a beaker, dissolve a specific molar amount of 2-nitroaniline in a solution of concentrated HCl and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess). Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting solution for an additional 15-20 minutes at 0-5 °C to ensure the complete formation of the 2-nitrobenzenediazonium chloride salt. The solution should be used immediately in the next step.
-
-
Azo Coupling:
-
In a separate reaction vessel, prepare a solution of benzene in an appropriate solvent system. To facilitate the reaction with the water-soluble diazonium salt, a basic aqueous solution (e.g., NaOH solution) is typically used to activate the coupling partner.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold benzene solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The formation of a colored precipitate indicates the progress of the reaction.
-
-
Work-up and Purification:
-
Once the reaction is complete, isolate the crude 2-Nitroazobenzene product by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
-
Dry the purified crystals under vacuum.
-
Key Reactions and Applications
2-Nitroazobenzene is a valuable molecule due to its photoresponsive nature and its utility as a synthetic building block.
A defining characteristic of azobenzenes, including the 2-nitro derivative, is their ability to undergo reversible isomerization between the more stable trans (E) isomer and the metastable cis (Z) isomer upon irradiation with light of specific wavelengths. This property is the foundation for its use in molecular switches, optical data storage, and other light-responsive systems.[2]
The nitro group is a versatile functional handle that can be readily reduced to an amino group (-NH₂) using methods like catalytic hydrogenation or certain electrochemical techniques.[2] The resulting 2-aminoazobenzene is a valuable precursor for synthesizing other complex molecules.
2-Nitroazobenzene serves as a key substrate in advanced synthetic transformations. For instance, it can undergo a molybdenum-catalyzed deoxygenative heterocyclization. This reaction facilitates the double deoxygenation of the nitro group and subsequent cyclization to form 2-aryl-2H-benzo[d]triazoles, which are important heterocyclic structures in medicinal chemistry and materials science. This method is noted for its tolerance of various functional groups and its scalability.[2]
Safety and Handling
2-Nitroazobenzene is classified as a hazardous substance and requires careful handling in a laboratory setting.
Table 3: GHS Hazard and Precautionary Information
| Category | Statement | Citation |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Incompatibilities | Strong oxidizing agents. | [1] |
| Decomposition | Hazardous decomposition products include carbon oxides and nitrogen oxides upon combustion. | [1] |
References
- 1. aksci.com [aksci.com]
- 2. 2-Nitroazobenzene | 37790-23-1 | Benchchem [benchchem.com]
- 3. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]
